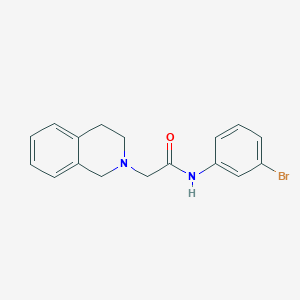![molecular formula C20H24FN3O B6073235 N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide, commonly known as FP1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a small molecule drug that has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
作用機序
The mechanism of action of FP1 is not fully understood. However, it is believed that FP1 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FP1 has also been shown to modulate the immune system, leading to its anti-inflammatory effects. Additionally, FP1 has been shown to enhance insulin sensitivity, leading to its antidiabetic effects.
Biochemical and Physiological Effects
FP1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that FP1 inhibits the growth and proliferation of cancer cells. Additionally, FP1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FP1 has also been shown to enhance insulin sensitivity, leading to improved glucose uptake and utilization.
実験室実験の利点と制限
One of the main advantages of FP1 is its potential therapeutic applications. FP1 has shown promising results in the treatment of various diseases, making it a potential treatment option for patients. Additionally, FP1 is a small molecule drug, making it easier to synthesize and modify compared to larger molecules. However, one of the limitations of FP1 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FP1 is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on FP1. One area of research is to further elucidate the mechanism of action of FP1. This will help to optimize its therapeutic potential and identify potential side effects. Additionally, more studies are needed to determine the safety and efficacy of FP1 in clinical trials. Another area of research is to modify the structure of FP1 to improve its pharmacokinetic and pharmacodynamic properties. This will help to optimize its therapeutic potential and reduce potential side effects. Finally, more studies are needed to determine the potential of FP1 in combination therapy with other drugs. This will help to identify potential synergistic effects and improve its therapeutic potential.
合成法
The synthesis of FP1 is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzaldehyde, which is then reacted with piperidine to form 2-(2-fluorophenyl)-1-piperidinylmethanol. The resulting compound is then reacted with 2-pyridinemethylamine to form the final product, FP1. The synthesis of FP1 is a time-consuming process that requires expertise in organic chemistry.
科学的研究の応用
FP1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including breast, lung, and pancreatic cancer. FP1 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, FP1 has been shown to have antidiabetic effects, making it a potential treatment option for type 2 diabetes.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-[1-(pyridin-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-1-2-9-19(18)23-20(25)11-10-16-6-5-13-24(14-16)15-17-7-3-4-12-22-17/h1-4,7-9,12,16H,5-6,10-11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOOEOTBICLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6073155.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)
![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)

![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)
![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)